molecular formula C9H7FN2O2 B12051175 2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid

Cat. No.: B12051175
M. Wt: 194.16 g/mol
InChI Key: BCEIVHFHEKSKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid: is a chemical compound with the following properties:

    Empirical Formula: CHClFNO

    Molecular Weight: 230.62 g/mol

    CAS Number: 1417637-57-0

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the introduction of a fluorine atom at the 6-position of an imidazo[1,2-a]pyridine ring. Specific synthetic methods may vary, but a common approach includes fluorination of the corresponding precursor.

Reaction Conditions::

    Fluorination: The fluorination step typically employs reagents such as or under mild conditions.

    Acidification: The resulting intermediate undergoes acidification to yield the final product.

Industrial Production:: Industrial-scale production methods are proprietary and may involve variations of the synthetic route described above.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.

    Substitution: Substitution reactions at the imidazo[1,2-a]pyridine ring can occur.

    Other Transformations: Further functionalization may involve esterification, amidation, or other modifications.

Common Reagents and Conditions::

    Fluorination: NFSI, Selectfluor, or other fluorinating agents.

    Acidification: Mineral acids (e.g., hydrochloric acid).

Major Products:: The major products include the target compound itself and its derivatives resulting from various reactions.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug discovery due to its unique structure.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It could be used as a building block for more complex molecules.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

Similar compounds include:

  • 2-{6-Chloroimidazo[1,2-a]pyridin-2-yl}acetic acid
  • (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid
  • 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid

Each compound has distinct properties and applications.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid

InChI

InChI=1S/C9H7FN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5H,3H2,(H,13,14)

InChI Key

BCEIVHFHEKSKDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.